![molecular formula C14H25NO5 B12104199 (2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid](/img/structure/B12104199.png)
(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexoxy group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propanoic Acid Backbone: The protected amino acid is then reacted with a suitable reagent to introduce the propanoic acid backbone. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.
Introduction of the Cyclohexoxy Group: The final step involves the introduction of the cyclohexoxy group. This can be done through nucleophilic substitution reactions using cyclohexanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The cyclohexoxy group can be oxidized to introduce additional functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Hydrolysis: The major product is the free amino acid.
Oxidation: The major products depend on the specific oxidizing agent used and the reaction conditions.
Substitution: The major products are the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amino acid. The molecular targets and pathways involved would depend on the specific biological context and the nature of the active species released.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclohexoxy group.
(2S)-2-(tert-butoxycarbonylamino)-3-(phenoxy)propanoic acid: Similar structure but with a phenoxy group instead of a cyclohexoxy group.
Uniqueness
(2S)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid is unique due to the presence of both the Boc-protected amino group and the cyclohexoxy group
Eigenschaften
Molekularformel |
C14H25NO5 |
---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(2S)-3-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
AFRSNPYABXEFCV-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COC1CCCCC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COC1CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.